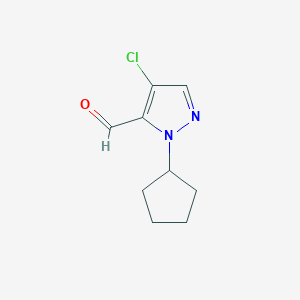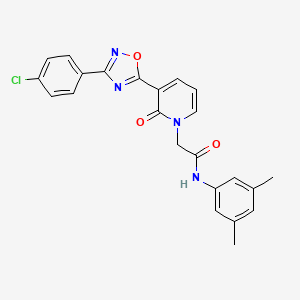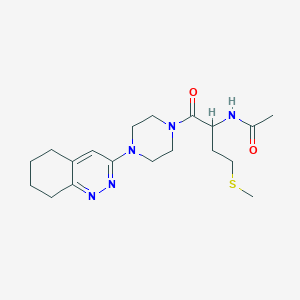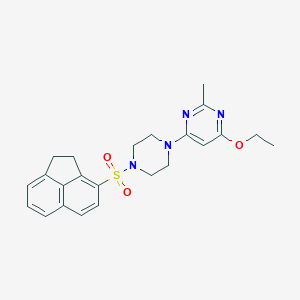![molecular formula C14H11N3O3S2 B2589096 4-(甲磺酰基)-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺 CAS No. 1004052-75-8](/img/structure/B2589096.png)
4-(甲磺酰基)-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety with a methylsulfonyl group attached to the benzene ring.
科学研究应用
4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
Target of Action
Similar compounds, such as thieno[3,2-d]pyrimidine derivatives, have been reported to inhibit phosphatidylinositol-3-kinase (pi3k) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
Similar compounds have been shown to inhibit pi3k, which is a key enzyme in the pi3k/akt signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, making these compounds potential therapeutic agents for cancer .
Biochemical Pathways
Given that similar compounds inhibit pi3k , it can be inferred that this compound may affect the PI3K/Akt signaling pathway. This pathway plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also have good oral bioavailability.
Result of Action
The inhibition of pi3k by similar compounds can lead to a decrease in cell proliferation and survival , suggesting potential anti-cancer effects.
生化分析
Biochemical Properties
The biochemical properties of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit significant inhibitory activity against phosphodiesterase 10A (PDE10A), a potential therapeutic target for the treatment of several neurodegenerative disorders . The compound forms three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 .
Cellular Effects
In terms of cellular effects, 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide’s inhibition of PDE10A can lead to changes in neuronal cell functions in the central nervous system (CNS), potentially precipitating, maintaining, or triggering cognitive, motor, or psychiatric disturbances . The compound’s interactions with PDE10A can affect the magnitude and duration of cAMP/cGMP elevation, which are important for achieving specificity and accuracy of signal transduction .
Molecular Mechanism
The molecular mechanism of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its binding interactions with biomolecules and its effects on enzyme activity. As mentioned earlier, the compound forms hydrogen bonds and aromatic interactions with several residues of PDE10A, leading to the inhibition of this enzyme .
Temporal Effects in Laboratory Settings
Its inhibitory activity against PDE10A suggests that it may have long-term effects on cellular function, particularly in the context of neurodegenerative disorders .
Metabolic Pathways
4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may be involved in de novo purine biosynthesis, as suggested by metabolite rescue in KB cells and in vitro enzyme assays . The compound has been identified as a potential inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase), both of which play crucial roles in purine biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a multi-step process starting from commercially available starting materials. One common method involves the cyclization of a suitable precursor, such as a thienopyrimidine derivative, under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction. This involves reacting the thieno[2,3-d]pyrimidine core with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction. This typically involves reacting the benzamide derivative with a sulfonating agent such as methylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one: A similar compound with a different functional group at the 4-position.
Thieno[2,3-d]pyrimidin-4-amine: Another similar compound with an amine group at the 4-position.
Uniqueness
4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the presence of the methylsulfonyl group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.
属性
IUPAC Name |
4-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-9(3-5-10)13(18)17-12-11-6-7-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKQPNIKQSEUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)

![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/new.no-structure.jpg)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2589023.png)
![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)
![3-fluoro-4-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2589026.png)
![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)

![(2Z)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]but-2-enamide](/img/structure/B2589034.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)
